molecular formula C20H17BrN2O2S B11635075 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)quinazolin-4(3H)-one

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)quinazolin-4(3H)-one

Cat. No.: B11635075
M. Wt: 429.3 g/mol
InChI Key: NVRYPUNIDXSDSX-UHFFFAOYSA-N
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Description

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfanyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common method starts with the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction yields the intermediate compound, which is then further reacted with 2-methylprop-2-en-1-yl groups under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The bromophenyl group and the quinazolinone core are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a bromophenyl and sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one

InChI

InChI=1S/C20H17BrN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10H,1,11-12H2,2H3

InChI Key

NVRYPUNIDXSDSX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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